molecular formula C16H9BrMg B6296699 Pyren-1-ylmagnesium bromide CAS No. 138181-90-5

Pyren-1-ylmagnesium bromide

Cat. No.: B6296699
CAS No.: 138181-90-5
M. Wt: 305.45 g/mol
InChI Key: FXYHAVMIFMSVFP-UHFFFAOYSA-M
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Description

Pyren-1-ylmagnesium bromide is an organometallic compound with the chemical formula C16H9BrMg. It is a Grignard reagent derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyren-1-ylmagnesium bromide is typically synthesized through the reaction of pyrene with magnesium in the presence of anhydrous ether. The process involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the purity of reagents, maintaining anhydrous conditions, and using industrial-scale reactors for the bromination and Grignard formation steps.

Chemical Reactions Analysis

Types of Reactions: Pyren-1-ylmagnesium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves the use of carbonyl compounds and anhydrous ether as the solvent.

    Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (such as potassium carbonate), and an inert atmosphere (e.g., nitrogen or argon).

Major Products:

Scientific Research Applications

Pyren-1-ylmagnesium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyren-1-ylmagnesium bromide involves its role as a nucleophile in organic reactions. The magnesium atom in the compound forms a bond with the carbon atom of the pyrene ring, making the carbon atom nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent, but derived from benzene instead of pyrene.

    Naphthylmagnesium Bromide: Derived from naphthalene, another polycyclic aromatic hydrocarbon.

Comparison:

    Reactivity: Pyren-1-ylmagnesium bromide is more sterically hindered compared to phenylmagnesium bromide, which can affect its reactivity and selectivity in certain reactions.

Properties

IUPAC Name

magnesium;1H-pyren-1-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9.BrH.Mg/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;;/h1-5,7-10H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYHAVMIFMSVFP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=[C-]C=CC(=C43)C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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